

An In-depth Technical Guide to APA Amoxicillin Amide (Amoxicillin EP Impurity L)

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Compound of Interest

Compound Name: APA amoxicillin amide

Cat. No.: B15292617

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For Researchers, Scientists, and Drug Development Professionals

Introduction

APA amoxicillin amide, also known by its European Pharmacopoeia designation as Amoxicillin EP Impurity L, is a key reference standard for the quality control of amoxicillin, a widely used β -lactam antibiotic. This document provides a comprehensive overview of its chemical identity, properties, and a detailed examination of its synthesis. The information herein is intended to support researchers and professionals in the fields of pharmaceutical analysis, quality assurance, and drug development.

Chemical Identity and Properties

APA amoxicillin amide is structurally a dimer formed through an amide linkage between the 6-amino group of a 6-aminopenicillanic acid (6-APA) moiety and the carboxylic acid group of an amoxicillin molecule.

Table 1: Chemical Identifiers for **APA Amoxicillin Amide**

Identifier	Value
CAS Number	1789703-32-7[1][2][3]
IUPAC Name	(2S,5R,6R)-6-[[[(2S,5R,6R)-6-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[3]
Synonyms	Amoxicillin EP Impurity L, Amoxicillin USP Related Compound L, 6-APA amoxicillin amide[1][2][3]

Table 2: Physicochemical Properties of **APA Amoxicillin Amide**

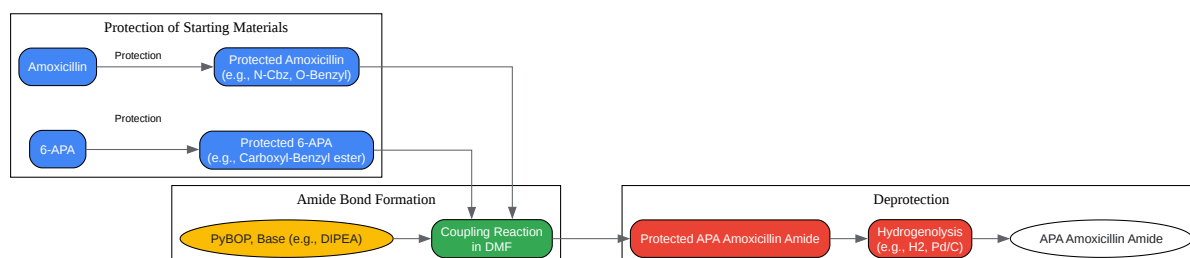
Property	Value	Source
Molecular Formula	C24H29N5O7S2	[1][2]
Molecular Weight	563.65 g/mol	[1][2]
Appearance	White to Pale Yellow Solid	-
Solubility	Soluble in Methanol	[2]
Storage	2-8 °C	[2]

Synthesis of APA Amoxicillin Amide

The synthesis of **APA amoxicillin amide** is a multi-step process that involves the coupling of two protected β -lactam units followed by the removal of the protecting groups. A key step in this synthesis is the formation of the amide bond, for which peptide coupling reagents are employed.

Experimental Workflow: Synthesis of APA Amoxicillin Amide

The logical workflow for the synthesis of **APA amoxicillin amide** can be visualized as follows:



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Caption: Synthetic workflow for **APA amoxicillin amide**.

Detailed Methodologies

1. Protection of Starting Materials:

- **Protection of Amoxicillin:** The amino and hydroxyl groups of amoxicillin are protected to prevent side reactions during the coupling step. A common strategy involves the use of a benzyloxycarbonyl (Cbz) group for the amino group and a benzyl group for the phenolic hydroxyl group.
- **Protection of 6-Aminopenicillanic Acid (6-APA):** The carboxylic acid group of 6-APA is typically protected as a benzyl ester.

2. Amide Coupling Reaction (PyBOP mediated):

The formation of the amide bond between the protected amoxicillin (carboxylic acid) and protected 6-APA (amine) is a critical step. Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) is an effective coupling reagent for this transformation.

- General Protocol:

- Dissolve the protected amoxicillin (1 equivalent) and protected 6-APA (1-1.2 equivalents) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
- Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2 equivalents), to the solution.
- Cool the reaction mixture to 0 °C.
- Add PyBOP (1-1.2 equivalents) portion-wise to the cooled solution.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
- Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent and washed sequentially with aqueous acid (e.g., 10% citric acid), water, and brine.
- The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
- The crude protected dimer is then purified by column chromatography.

3. Deprotection:

The final step is the removal of the protecting groups to yield **APA amoxicillin amide**. For Cbz and benzyl ether/ester groups, catalytic hydrogenolysis is a common and efficient method.

- General Protocol:

- Dissolve the purified protected dimer in a suitable solvent, such as methanol (MeOH) or ethanol (EtOH).
- Add a palladium on carbon catalyst (Pd/C, typically 5-10% w/w).

- Subject the mixture to a hydrogen atmosphere (using a hydrogen-filled balloon or a hydrogenation apparatus) and stir at room temperature.
- Monitor the reaction until completion.
- Once the reaction is complete, the catalyst is removed by filtration through a pad of celite.
- The filtrate is concentrated under reduced pressure to yield the final product, **APA amoxicillin amide**.

Role in Amoxicillin Quality Control

The presence of impurities in active pharmaceutical ingredients (APIs) can affect their efficacy and safety. **APA amoxicillin amide** is a known process-related impurity and potential degradation product of amoxicillin. As such, its detection and quantification are crucial aspects of amoxicillin quality control. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) specify limits for this and other impurities. The availability of a well-characterized standard of **APA amoxicillin amide** is therefore essential for:

- Analytical Method Development and Validation: To ensure that chromatographic methods can accurately separate and quantify this impurity from amoxicillin and other related substances.
- Forced Degradation Studies: To understand the degradation pathways of amoxicillin under various stress conditions (e.g., acid, base, heat, light) and to identify the conditions under which **APA amoxicillin amide** may form.
- Routine Quality Control Testing: To ensure that batches of amoxicillin API and finished drug products comply with the specified impurity limits.

Conclusion

APA amoxicillin amide is a critical reference compound for ensuring the quality and safety of amoxicillin. A thorough understanding of its chemical properties and synthetic pathways is vital for pharmaceutical scientists. The methodologies outlined in this guide provide a framework for its synthesis and highlight its importance in the broader context of pharmaceutical quality control.

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